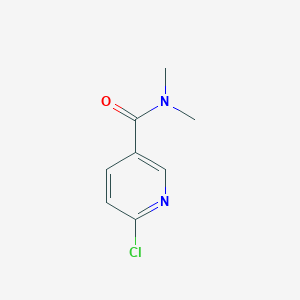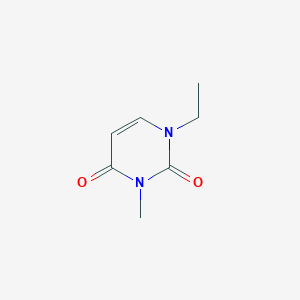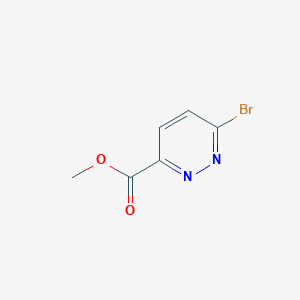
N,N-Dipropylpyridin-4-Amine
説明
N,N-Dipropylpyridin-4-Amine (DPPA) is an organic compound belonging to the pyridine family of heterocyclic compounds. It is an amine derivative of pyridine and is used in a variety of industrial, scientific, and medical applications. DPPA is an important building block for organic synthesis and is used in many applications such as pharmaceuticals, agrochemicals, and materials science.
科学的研究の応用
Photodegradation in Aqueous Solution
N,N-Dipropylpyridin-4-amine, as part of the tertiary amine group, can undergo photodegradation in the presence of nitrate and humic substances under simulated sunlight. This research is significant for understanding the photochemical fate of amine drugs in natural waters, including their interactions with humic substances and the impact of photodegradation processes (Chen et al., 2009).
Arene C-H Amination via Photoredox Catalysis
In the context of medicinal chemistry, photoredox catalysis has been employed to form carbon-nitrogen bonds, transforming C-H into C-N bonds, which includes applications for tertiary amines like N,N-Dipropylpyridin-4-amine. This innovative approach offers a blueprint for aromatic carbon-hydrogen functionalization and is of interest in pharmaceutical research (Romero et al., 2015).
Neurotoxicity and Environmental Pyridines
The role of N-methyltransferases in the neurotoxicity associated with metabolites of various 4-substituted pyridines, including N,N-Dipropylpyridin-4-amine, highlights its relevance in understanding environmental and neurological implications (Ansher et al., 1986).
Dinuclear Platinum(II) N4Py Complex
Research involving N,N-Dipropylpyridin-4-amine has led to the unexpected coordination mode in a Dinuclear Platinum(II) N4Py Complex, exploring its photophysical and anticancer properties. This work contributes to the field of inorganic chemistry and medicinal applications (Lo et al., 2015).
Carbonylative Cyclization of Amines
The selective γ-C(sp3)–H carbonylation of N-(2-pyridyl)sulfonyl (N-SO2Py)-protected amines, including N,N-Dipropylpyridin-4-amine, using palladium catalysis, is a powerful approach for derivatization of amine-based moieties into γ-lactams. This process is significant for the late-stage diversification of multifunctional molecules such as dipeptides and tripeptides (Hernando et al., 2016).
Luminescent Rhenium(I) Polypyridine Poly(Ethylene Glycol) Complexes
Studies on luminescent rhenium(I) polypyridine complexes modified with poly(ethylene glycol) pendants, including variants of N,N-Dipropylpyridin-4-amine, reveal insights into cytotoxic activity, cellular uptake, and PEGylation properties. This research is crucial for the development of biological reagents and understanding their biocompatibility (Choi et al., 2012).
作用機序
Mode of Action
It’s likely that the compound interacts with its targets through a series of biochemical reactions, leading to changes in cellular processes . The specifics of these interactions and the resulting changes are subjects of ongoing research.
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant . . These properties could impact the bioavailability of the compound.
Action Environment
The action of N,N-Dipropylpyridin-4-Amine could be influenced by a variety of environmental factors. These could include temperature, pH, and the presence of other compounds . .
特性
IUPAC Name |
N,N-dipropylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-3-9-13(10-4-2)11-5-7-12-8-6-11/h5-8H,3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QERPFDRCBSOYMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90498816 | |
| Record name | N,N-Dipropylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90498816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dipropylpyridin-4-Amine | |
CAS RN |
69008-70-4 | |
| Record name | N,N-Dipropylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90498816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Nitrothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B1366994.png)




![[1,1'-Biphenyl]-2-sulfonamide](/img/structure/B1367006.png)

![Ethyl 4-chlorothieno[2,3-B]pyridine-5-carboxylate](/img/structure/B1367010.png)




